Peripheral Anticholinergic Activity of Clemeprol Markedly Lower Than Imipramine in Isolated Tissue Assays
In the SAR study by Clark et al. (1979), the propensity of Clemeprol and its analogs to cause undesirable peripheral anticholinergic effects was evaluated using isolated tissue assays. All compounds tested, including Clemeprol, were described as 'markedly less active than imipramine on this parameter' [1]. This qualitative differentiation was a primary factor in the selection of Clemeprol for further development, as imipramine's clinical utility is limited by its pronounced anticholinergic side effects [1].
| Evidence Dimension | Peripheral anticholinergic activity |
|---|---|
| Target Compound Data | Qualitatively described as 'markedly less active than imipramine' |
| Comparator Or Baseline | Imipramine (significantly higher anticholinergic activity) |
| Quantified Difference | Not quantified in available abstract; described qualitatively as 'markedly less' |
| Conditions | Isolated tissue assays (peripheral anticholinergic evaluation; specific tissue and receptor subtype not detailed in abstract) |
Why This Matters
For researchers modeling antidepressant activity, lower anticholinergic burden reduces confounding peripheral effects in behavioral and physiological readouts.
- [1] Clark JA, Clark MS, Gardner DV, Gaster LM, Hadley MS, Miller D, Shah A. Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents. J Med Chem. 1979 Nov;22(11):1373-9. doi: 10.1021/jm00197a018. PMID: 533885. View Source
